
Methyl propiolate
Overview
Description
Methyl propiolate (C₃H₃O₂CH₃), the methyl ester of propiolic acid, is an electron-deficient terminal alkyne characterized by its triple bond and ester functional group. Its high reactivity stems from the electron-withdrawing nature of the ester moiety, making it a versatile substrate in organic synthesis. Key applications include:
- Domino reactions for constructing polycyclic indole derivatives (e.g., tetrahydrochromenoindolizinoindoles) via β-enamino ester intermediates .
- Nematicidal activity against Meloidogyne incognita (EC₅₀/48 h: 2.83 mg/L), attributed to 1,4 hetero-Michael addition with cysteine residues in proteins .
- Polymerization in conductive metal–organic frameworks (MOFs) via Pd-catalyzed processes .
Preparation Methods
Direct Esterification of Propiolic Acid with Methanol
The most widely documented method for methyl propiolate synthesis involves the acid-catalyzed esterification of propiolic acid (HC≡CCOOH) with methanol. This approach mirrors classical esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of a Brønsted acid catalyst .
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent deprotonation and elimination of water yield this compound. Key parameters include:
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Catalyst : Sulfuric acid (H₂SO₄) is traditionally used due to its strong protonating ability .
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Temperature : Reflux conditions (60–80°C) are employed to accelerate the reaction.
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Molar Ratio : A 1:3–5 ratio of propiolic acid to methanol ensures excess alcohol drives the equilibrium toward ester formation.
Limitations and Modifications
While straightforward, this method faces challenges:
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Corrosivity : Sulfuric acid necessitates corrosion-resistant equipment.
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Byproducts : Water formation necessitates azeotropic distillation or molecular sieves to shift equilibrium .
Alternative catalysts like p-toluenesulfonic acid or ionic liquids (e.g., imidazolium salts) have been explored to reduce side reactions and improve recyclability .
One-Step Synthesis from Propargyl Alcohol and Methanol
A novel approach adapted from ethyl propiolate synthesis (Patent CN101318900A) enables direct conversion of propargyl alcohol (HC≡CCH₂OH) and methanol into this compound . This method bypasses propiolic acid isolation, enhancing efficiency.
Reaction Design and Optimization
The synthesis leverages calcium hypochlorite (Ca(OCl)₂) and acetic acid to generate hypochlorous acid (HOCl) in situ, which oxidizes propargyl alcohol to propiolic acid. Concurrent esterification with methanol yields the target ester. Critical parameters include:
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Solvent : Dichloromethane (CH₂Cl₂) facilitates reagent mixing and temperature control.
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Temperature : 0–40°C prevents undesired side reactions (e.g., polymerization) .
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Molar Ratios :
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Propargyl alcohol : methanol : Ca(OCl)₂ = 1 : 2–4 : 3–5
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Acetic acid : Ca(OCl)₂ = 2–2.5 : 1
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Table 1: Optimized Conditions for One-Step Synthesis
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Temperature | 20–25°C (room temperature) |
Reaction Time | 4–6 hours |
Yield | 75% (extrapolated from ethyl analog) |
Advantages Over Traditional Methods
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Environmental Safety : Avoids chromium-based oxidants, reducing toxic waste .
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Mild Conditions : Room-temperature reactivity lowers energy costs.
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Scalability : Demonstrated in 500 mL batches with consistent yields .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Advantages | Limitations | Industrial Viability |
---|---|---|---|
Direct Esterification | Simple setup; high purity | Corrosive catalysts; moderate yields | Widely adopted for small-scale production |
One-Step Synthesis | Mild conditions; low waste | Requires dichloromethane solvent | Promising for scale-up |
Catalytic Carbonylation | High yields; atom-efficient | Expensive catalysts; high pressure | Limited to specialized settings |
Scientific Research Applications
Materials Science
Porous Materials Fabrication
Methyl propiolate has been utilized in the fabrication of functional porous materials through innovative techniques such as vapor sublimation and deposition. A notable study demonstrated the creation of a this compound-functionalized porous poly-p-xylylene material, which exhibited interconnected porous structures and maintained the reactivity of this compound during the polymerization process. This method allows for the precise control of material properties and potential applications in drug delivery systems due to its ability to conjugate with azide-terminated biomolecules under mild conditions .
Table 1: Properties of this compound-Functionalized Porous Materials
Property | Value |
---|---|
Average Pore Size | 21.7 μm |
Total Porosity | 53.4% |
Functionalization Method | Vapor Sublimation |
Reaction Conditions | Copper-free, Room Temp |
Organic Synthesis
Synthesis of Bioactive Compounds
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of polysubstituted derivatives. It has been employed in reactions to synthesize compounds such as tetrahydropyrimidin-2-ones and various arylaminocrylate derivatives. These compounds have significant biological activity, making this compound an important building block in pharmaceutical chemistry .
Case Study: Derivatization in Capillary Electrophoresis
In a pioneering study, this compound was used as a thiol derivatizing reagent for capillary electrophoresis, demonstrating its capability to enhance the detection of glutathione and N-acetylcysteine in yeast samples. This application highlights its utility in analytical chemistry for improving sensitivity and specificity in biochemical assays .
Click Chemistry
Copper-Free Click Reactions
this compound has been recognized for its role in copper-free click chemistry, particularly for its ability to react with azides under mild conditions. This feature is advantageous for bioconjugation applications where sensitive biomolecules must be preserved. The functionalized porous materials created from this compound can facilitate specific covalent attachments to target molecules, expanding their applicability in biomedical research .
Table 2: Applications of this compound in Click Chemistry
Application | Description |
---|---|
Bioconjugation | Attaching fluorescent probes to biomolecules |
Drug Delivery Systems | Targeted delivery using functionalized carriers |
Surface Modification | Enhancing properties of biomaterials |
Environmental Chemistry
This compound has been studied for its photochemical properties, including its reactions under UV irradiation which produce various photoproducts. Understanding these reactions is crucial for assessing environmental impacts and developing strategies for pollution control .
Mechanism of Action
Methyl propiolate exerts its effects primarily through its electrophilic alkyne group. This group readily reacts with nucleophiles, facilitating the formation of various products. The compound’s reactivity is exploited in synthetic chemistry to build complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparison with Similar Compounds
Reactivity in Cycloadditions and Additions
Ethyl Propiolate
- Triazolato Complex Formation : Methyl and ethyl propiolate react with azides to form Z/E-isomeric triazolato complexes. Methyl propiolate yields a Z:E ratio of 4:1, while ethyl propiolate favors Z-3 (5:2 ratio), suggesting steric effects from the larger ethyl group influence regioselectivity .
- Transesterification Avoidance: Reactions with bis-isothiouronium salts require solvent optimization (methanol for this compound; ethanol for ethyl propiolate) to prevent ester interchange .
tert-Butyl Propiolate
- E/Z Selectivity in Methimazole Additions : tert-Butyl propiolate achieves significantly higher E-selectivity (E:Z = 60–70:1) compared to this compound (E:Z = 8:1) under identical conditions (DABCO catalyst, RT). The bulky tert-butyl group likely stabilizes the transition state, favoring the E-isomer .
Table 1 : E/Z Ratios in Methimazole–Propiolate Reactions
Propiolate Ester | Catalyst | Temperature | E:Z Ratio |
---|---|---|---|
Methyl | DABCO | RT | 8:1 |
tert-Butyl | DABCO | RT | 60:1 |
Dimethyl Acetylenedicarboxylate (DMAD)
- DMAD undergoes [4+2] cycloadditions with thiophenes, whereas this compound favors Michael additions at C-1 positions. This divergence highlights how electron-deficient alkynes with stronger electron-withdrawing groups (e.g., DMAD) prioritize cycloadditions over nucleophilic attacks .
Stereochemical Outcomes
- Thiol-Yne Click Reactions : this compound reacts with thiols to form anti-Markovnikov vinyl sulfides with Z-stereoselectivity (>90% conversion, Z:E >7:1). Similar trends are observed for other activated alkynes (e.g., phenylacetylene), though this compound’s ester group enhances electrophilicity, accelerating reactivity .
Table 2 : Anti-Markovnikov Selectivity in Thiol-Yne Reactions
Alkyne | % Conversion | Z:E Ratio |
---|---|---|
This compound | >90 | 7:1 |
Phenylacetylene | 85 | 6:1 |
Polymerization and Material Science
- Methyl vs. Ethyl Propiolate in MOFs : this compound polymerizes efficiently in MOFs due to its smaller size and higher volatility compared to ethyl propiolate, enabling precise templated polymerization for conductive thin films .
Mechanistic Insights
- Electronic Effects : The electron-withdrawing ester group in this compound polarizes the triple bond, enhancing susceptibility to nucleophilic attacks (e.g., Michael additions) and radical-mediated processes (e.g., selenenyl radical additions) .
- Steric Effects : Larger ester groups (e.g., tert-butyl) hinder rotational freedom in transition states, favoring specific stereoisomers (e.g., E-configuration in methimazole adducts) .
Biological Activity
Methyl propiolate (MP), an alkyl ester of propiolic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound has the molecular formula CHO and a molecular weight of 86.09 g/mol. Its structure features a propenoate group, which is responsible for its reactivity in various chemical reactions.
Biological Activities
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : MP has been reported to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis .
- Inhibition of Angiogenesis : this compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) synthesis, which is crucial for tumor growth and metastasis .
2. Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular pathways:
- Reactive Oxygen Species (ROS) Production : MP induces ROS generation, which can lead to oxidative stress and subsequent cell death in cancer cells .
- Caspase Activation : The compound activates caspases, key enzymes in the apoptotic pathway, further promoting apoptosis .
Case Studies
Synthesis and Derivatives
This compound can also serve as a precursor for synthesizing various bioactive compounds. For instance, its reaction with different amines leads to the formation of novel derivatives that may exhibit enhanced biological activities .
Synthesis Example
The reaction of this compound with 2-aminopyridines has yielded new compounds that show promising biological activities, particularly in terms of anticancer effects .
Toxicological Profile
While this compound shows significant biological activity, it is essential to consider its toxicological profile. Studies indicate that at higher concentrations, MP can exhibit cytotoxic effects on non-cancerous cells as well. Therefore, careful dosage optimization is crucial in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling methyl propiolate in laboratory settings?
this compound is highly flammable (flash point: 10°C) and requires storage in tightly sealed containers away from ignition sources. Personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn. Emergency protocols should align with UN3272 hazardous material guidelines, and spills should be neutralized using inert absorbents .
Q. How can researchers ensure reproducibility in synthetic procedures involving this compound?
Detailed experimental protocols must include solvent purity, reaction temperature, catalyst loading, and stoichiometric ratios. For novel compounds, full characterization (NMR, IR, elemental analysis) is mandatory. Known compounds require literature citations for identity confirmation. Supplementary materials should provide raw spectral data and synthetic steps beyond five compounds .
Q. What spectroscopic and analytical methods are essential for characterizing this compound derivatives?
Key techniques include - and -NMR for structural elucidation, IR spectroscopy for functional group analysis, and GC-MS for purity assessment. New compounds must report melting points, optical rotation (if chiral), and chromatographic values. For enantioselective products, chiral HPLC or polarimetry is required .
Advanced Research Questions
Q. How can density functional theory (DFT) predict regioselectivity in this compound cycloaddition reactions?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) quantify global and local reactivity indices, such as electrophilicity and nucleophilicity, to model charge transfer during reactions. Solvent effects (e.g., COSMO for carbon tetrachloride) refine predictions by simulating polarity impacts. Validated against experimental outcomes, this approach explains deviations from frontier molecular orbital (FMO) theory .
Q. What strategies enhance enantioselectivity in asymmetric alkynylation using this compound?
Bimetallic catalysts (e.g., Zn-ProPhenol systems) leverage inductive stabilization of alkynylides and ester coordination to improve stereocontrol. Modifying ligand frameworks (e.g., BINOL derivatives) increases steric and electronic tuning, achieving >97% ee in γ-hydroxy-α,β-acetylenic ester synthesis. Catalyst-substrate π-interactions and solvent polarity optimization further reduce side reactions .
Q. How does electron localization function (ELF) topological analysis elucidate reaction mechanisms in this compound cycloadditions?
ELF analysis tracks bond formation via valence basin populations along the intrinsic reaction coordinate (IRC). For example, in carbonyl ylide [3+2] cycloadditions, attractor positions reveal asynchronous bond formation, with C–C bond formation preceding O–C closure. Basin populations quantify electron density redistribution, correlating with experimental regioselectivity .
Q. What role does this compound play in synthesizing conductive metal-organic frameworks (MOFs)?
this compound acts as a monomer in Pd-catalyzed polymerization within MOF templates, forming π-conjugated poly(alkyne) networks. This introduces electrical conductivity (e.g., 10 S/cm) while retaining porosity. In situ spectroscopic monitoring (XRD, XPS) confirms structural integrity, enabling applications in sensors and energy storage .
Q. How do solvent and catalyst systems influence multi-component reactions with this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in FeCl-catalyzed domino reactions, enabling one-pot syntheses of polysubstituted acrylates. Solvent coordination strength (e.g., ethanol vs. THF) modulates intermediate stability, while Brønsted acids improve yields in urea-incorporated heterocycle formations. Kinetic studies via -NMR or MS monitor stepwise mechanisms .
Q. Methodological Best Practices
Q. How should researchers address contradictory data in this compound reaction studies?
Contradictions (e.g., unexpected regioselectivity) require cross-validation using computational modeling (DFT), isotopic labeling, or substituent effects analysis. Sensitivity studies on catalyst loading, temperature, and moisture levels identify experimental variables. Transparent reporting of failed conditions in supplementary materials aids reproducibility .
Q. What statistical rigor is required for reporting catalytic efficiency or kinetic data?
Report means ± standard deviation (SD) from triplicate experiments. For IC/EC, use nonlinear regression with 95% confidence intervals. Avoid overprecision (e.g., reporting 98.76% yield implies ±0.01% error, exceeding typical instrumentation limits). Statistical significance (p < 0.05) must be explicitly tested via ANOVA or t-tests .
Properties
IUPAC Name |
methyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKHNTVDGLIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27342-21-8 | |
Record name | 2-Propynoic acid, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60238923 | |
Record name | Propiolic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-67-8 | |
Record name | Methyl propiolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl propynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PROPIOLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiolic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PROPYNOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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